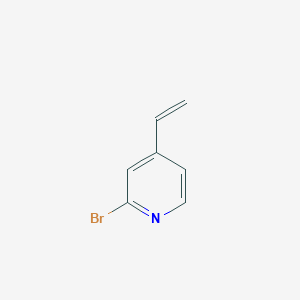

2-Bromo-4-vinylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAOVNXYYOWZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591460 | |

| Record name | 2-Bromo-4-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697300-78-0 | |

| Record name | 2-Bromo-4-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Vinylpyridine

Precursor-Based Synthesis Pathways

The construction of 2-bromo-4-vinylpyridine relies on two main retrosynthetic approaches: the functionalization of an aminopyridine derivative to introduce the bromo substituent, followed by vinyl group formation, or the direct vinylation of a pre-existing bromopyridine.

Diazotization-Bromination Approaches from Aminopyridine Derivatives

A prominent method for the synthesis of 2-bromopyridines involves the diazotization of aminopyridines, followed by a bromination reaction, commonly known as the Sandmeyer reaction. unacademy.comwikipedia.org This classical and versatile method allows for the conversion of an amino group on the pyridine (B92270) ring to a bromo substituent.

The general process begins with the diazotization of an appropriate aminopyridine precursor, such as 4-amino-2-bromopyridine, in the presence of a nitrite (B80452) source, typically sodium nitrite, under acidic conditions. google.com This generates a reactive diazonium salt intermediate. The subsequent introduction of a bromide source, often copper(I) bromide, facilitates the displacement of the diazonium group by a bromine atom, yielding the desired bromopyridine. wikipedia.orgnih.gov

A typical procedure for the synthesis of a bromopyridine from an aminopyridine precursor is the Craig diazotization-bromination technique. This involves reacting the aminopyridine with hydrobromic acid and bromine to form a perbromide intermediate, which is then diazotized with sodium nitrite. The final product is liberated by the addition of a base, such as sodium hydroxide. orgsyn.org

| Precursor | Reagents | Product |

| 2-Aminopyridine | 1. HBr, Br2; 2. NaNO2; 3. NaOH | 2-Bromopyridine |

| 4-Amino-2-bromopyridine | 1. NaNO2, HBr; 2. CuBr | 2,4-Dibromopyridine |

Vinyl Group Introduction Strategies on Bromopyridine Scaffolds

Once a suitable bromopyridine scaffold, such as 2,4-dibromopyridine, is obtained, the vinyl group can be introduced at the 4-position through various transition metal-catalyzed cross-coupling reactions. These methods offer a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling: This powerful palladium-catalyzed reaction involves the coupling of the bromopyridine with a vinylboron species, such as vinylboronic acid or its esters. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govorganic-chemistry.org The choice of ligand and base is crucial for the efficiency of the reaction.

Stille Coupling: The Stille reaction provides an alternative route for vinyl group introduction, utilizing a vinyltin (B8441512) reagent, such as vinyltributyltin. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.orgthermofisher.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromopyridine with an alkene, such as ethylene (B1197577) or a protected vinyl equivalent, in the presence of a base. wikipedia.org This reaction forms a new carbon-carbon bond between the pyridine ring and the vinyl group. masterorganicchemistry.com

| Coupling Reaction | Vinyl Source | Catalyst System |

| Suzuki-Miyaura | Vinylboronic acid/ester | Pd catalyst, phosphine ligand, base |

| Stille | Vinyltributyltin | Pd catalyst, ligand |

| Heck | Ethylene/vinyl equivalent | Pd catalyst, base |

Mechanistic Investigations of Reaction Pathways

The synthesis of this compound involves distinct reaction mechanisms for the key transformation steps.

The Sandmeyer reaction , central to the diazotization-bromination approach, is understood to proceed through a radical-nucleophilic aromatic substitution (SRN1) mechanism. wikipedia.org The reaction is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final brominated product. wikipedia.org

The palladium-catalyzed cross-coupling reactions for vinyl group introduction share a common catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the bromopyridine, forming a Pd(II) intermediate. libretexts.orgwikipedia.org

Transmetalation (for Suzuki and Stille reactions): In the Suzuki reaction, the organoboron reagent transfers the vinyl group to the palladium center, typically facilitated by a base. wikipedia.org Similarly, in the Stille reaction, the organotin reagent undergoes transmetalation with the palladium complex. wikipedia.org In the Heck reaction, this step is replaced by the coordination and migratory insertion of the alkene. wikipedia.org

Reductive Elimination: The two organic groups on the palladium center (the pyridyl and vinyl groups) are coupled and eliminated from the metal, regenerating the active Pd(0) catalyst and forming the final product. libretexts.orgwikipedia.org

Catalytic Systems in this compound Synthesis

The choice of catalyst is critical for the efficiency and success of the synthetic methodologies for this compound.

For the Sandmeyer reaction , copper(I) salts, particularly copper(I) bromide (CuBr), are the conventional and most effective catalysts. wikipedia.orgnih.gov The catalytic activity relies on the ability of copper(I) to facilitate the single-electron transfer that initiates the radical mechanism. wikipedia.org More recently, catalytic systems involving a combination of Cu(I) and Cu(II) species, sometimes with the addition of ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA), have been shown to be highly efficient. researchgate.net

In the context of palladium-catalyzed vinylation reactions , a wide array of catalytic systems have been developed. The choice of catalyst and ligands is often tailored to the specific cross-coupling reaction and the substrates involved.

For Suzuki-Miyaura Coupling: Palladium precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used in combination with phosphine ligands. nih.govorganic-chemistry.org Bulky and electron-rich phosphine ligands can enhance the catalytic activity.

For Stille Coupling: Palladium complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently employed. organic-chemistry.org The addition of ligands and additives can influence the reaction rate and yield.

For Heck Reaction: Palladium(II) acetate is a common catalyst precursor, often used with phosphine ligands. organic-chemistry.org The development of palladacycles and N-heterocyclic carbene (NHC) palladium complexes has provided more robust and efficient catalysts for this transformation.

| Reaction | Catalyst | Ligand (if applicable) |

| Sandmeyer | Copper(I) Bromide (CuBr) | N/A |

| Sandmeyer | Cu(I)/Cu(II) mixture | TMEDA |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Phosphines |

| Stille | Pd(PPh₃)₄ | Phosphines |

| Heck | Pd(OAc)₂ | Phosphines, NHCs |

Polymerization and Copolymerization of 2 Bromo 4 Vinylpyridine

Homopolymerization Dynamics and Kinetic Studies

Detailed kinetic studies and established dynamics for the homopolymerization of 2-Bromo-4-vinylpyridine are not present in the available scientific literature. The sections below outline the types of parameters and techniques that would be relevant for such a study, drawing parallels from the more extensively studied, non-brominated vinylpyridines.

Free Radical Polymerization Parameters

Specific free radical polymerization parameters for this compound, such as monomer reactivity ratios, rate constants for propagation and termination, and chain transfer constants, have not been documented. For a typical vinyl monomer, these parameters are crucial for predicting polymerization behavior and controlling the final polymer's molecular weight and structure. The presence of both a bromine atom and a pyridine (B92270) nitrogen atom on the aromatic ring would be expected to influence the electron density of the vinyl group, thereby affecting its reactivity in a free radical polymerization process. However, without experimental data, any discussion of these effects remains speculative.

Controlled/Living Radical Polymerization Techniques

Controlled/living radical polymerization (CRP) methods are powerful tools for synthesizing well-defined polymers. The application of these techniques to this compound has not been specifically reported.

Atom Transfer Radical Polymerization (ATRP) Mechanisms and Efficiency

There are no dedicated studies on the Atom Transfer Radical Polymerization (ATRP) of this compound. The polymerization of vinylpyridines like 4VP using ATRP is known to be challenging. A primary complication is the interaction between the basic nitrogen atom of the pyridine ring and the copper-based catalyst, which can disrupt the polymerization equilibrium and lead to poor control over the reaction. rsc.orgcmu.edu

To achieve better control during the ATRP of 4-vinylpyridine (B31050), researchers have found that using chloride-based initiating systems (e.g., an alkyl chloride initiator and a CuCl/ligand catalyst) is more effective than their bromide-based counterparts. researchgate.net The chloride-based systems help to suppress undesirable side reactions where the pyridine monomer or polymer chain displaces the terminal halogen atom, a reaction that leads to branching and loss of control. rsc.org

For the hypothetical ATRP of this compound, one would have to consider not only the pyridine-catalyst interaction but also the potential influence of the electron-withdrawing bromine substituent on the reactivity of the monomer and the stability of the propagating radical. No experimental data is available to assess its efficiency.

Copolymerization Architectures

The synthesis of copolymers containing this compound has not been documented in the reviewed literature. The bromine atom on the pyridine ring represents a functional handle that could, in principle, be used for post-polymerization modification, making its copolymers potentially interesting materials.

Block Copolymer Synthesis and Phase Behavior

There are no published studies detailing the synthesis of block copolymers directly from this compound or the phase behavior of such materials. The synthesis of well-defined block copolymers containing a poly(vinylpyridine) segment is typically achieved using living or controlled polymerization techniques like anionic polymerization or ATRP with the non-substituted monomers. clarkson.eduresearchgate.netnsysu.edu.tw A common strategy involves synthesizing a block copolymer like polystyrene-b-poly(4-vinylpyridine) and then chemically modifying the pyridine units in a subsequent step. clarkson.edunih.gov This approach might be a more viable route to obtaining a block copolymer with a structure analogous to one derived from this compound than direct copolymerization. However, specific examples and studies of the resulting phase behavior are absent from the literature.

Random Copolymer Microstructure Analysis

There is a lack of published data on the random copolymerization of this compound with other vinyl monomers. Consequently, reactivity ratios (r₁, r₂) for this monomer have not been reported. Reactivity ratios are crucial for predicting the microstructure of a random copolymer, as they describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer type.

For context, the copolymerization of the parent monomer, 4-vinylpyridine (4VP), has been studied with various comonomers. For instance, in the copolymerization of 4VP and styrene (B11656), the reactivity ratios indicate a tendency towards the formation of random copolymers. researchgate.net Similarly, random copolymers of 4VP with n-octadecyl acrylate (B77674) and n-octadecyl methacrylate (B99206) have been synthesized via metal-free atom transfer radical polymerization (ATRP). oaji.net

A detailed analysis of the microstructure of copolymers containing this compound would require experimental determination of its reactivity ratios with comonomers of interest, such as styrene or methyl methacrylate. This would typically involve copolymerizing monomer mixtures of varying compositions to low conversion, followed by analysis of the resulting copolymer composition using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis.

Graft Copolymerization onto Substrates

Specific studies detailing the graft copolymerization of this compound onto substrates are not found in the surveyed literature. However, general strategies for polymer grafting can be applied. The "grafting from" approach is a powerful technique where initiator sites are immobilized on a substrate surface, and the polymer chains are grown directly from these sites.

For example, dense poly(4-vinylpyridine) (P4VP) brushes have been successfully grafted from silica (B1680970) nanoparticles using surface-initiated ATRP. researchgate.net This process involves first anchoring an ATRP initiator, often a molecule containing a bromo-functional group like 2-bromoisobutyryl bromide, onto the silica surface. bohrium.com The subsequent polymerization of the vinyl monomer from these surface-bound initiators leads to the formation of a dense polymer brush layer. One could envision a similar process where this compound is the monomer, although the influence of the bromine atom on the polymerization kinetics from the surface would need to be investigated.

Alternatively, the "grafting to" method involves attaching pre-synthesized polymer chains to a substrate. In the context of this compound, this would entail first synthesizing poly(this compound) and then reacting it with a functionalized surface. The bromine atom on the pyridine ring could potentially be used for post-grafting modifications rather than the grafting reaction itself.

Influence of Bromine Atom on Polymerization Characteristics and Post-Polymerization Modification Potential

The key advantage of incorporating the bromine atom directly into the monomer is the inherent functionality of the resulting polymer, poly(this compound). This opens up extensive possibilities for post-polymerization modification. The bromine atom serves as a versatile handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.

Potential Post-Polymerization Modifications:

| Reaction Type | Reagents & Conditions | Potential Outcome |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | Attachment of various aryl groups to the polymer backbone. |

| Sonogashira Coupling | Terminal alkyne, Palladium/Copper catalyst, Base | Introduction of alkyne functionalities. |

| Heck Coupling | Alkene, Palladium catalyst, Base | Formation of new carbon-carbon double bonds. |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | Grafting of primary or secondary amine groups. |

| Nucleophilic Substitution | Various nucleophiles (e.g., thiols, azides) | Introduction of a wide range of functional groups. |

These modifications allow for the precise tuning of the polymer's physical and chemical properties, such as solubility, thermal stability, and optical or electronic characteristics, creating functional materials for advanced applications. For example, the reaction of poly(4-vinylpyridine-co-styrene) with a bromo-functionalized spiroxazine has been used to create photochromic polymers. nih.gov This demonstrates the utility of bromo-functional groups in designing smart materials.

Polymerization in Diverse Media: Solution, Emulsion, and Bulk Systems

While specific protocols for the polymerization of this compound in different media are not documented, the general principles established for 4-vinylpyridine can provide a foundational understanding.

Solution Polymerization: Solution polymerization is a common method for synthesizing vinylpyridine-based polymers. mdpi.com The choice of solvent is critical, as it must dissolve the monomer, the resulting polymer, and the initiator. For 4-vinylpyridine, alcohols like methanol (B129727) or ethanol, and polar aprotic solvents like dimethylformamide (DMF) are often used. scielo.brresearchgate.net A similar solvent system would likely be suitable for this compound, although solubility studies would be necessary. Controlled radical polymerization techniques like ATRP of 4VP have been successfully carried out in solution, often requiring specific ligands to prevent the pyridine monomer from deactivating the copper catalyst. dcu.ieresearchgate.net

Emulsion Polymerization: Emulsion polymerization is typically used to produce polymer latexes in an aqueous medium. For a relatively hydrophobic monomer like this compound, a conventional oil-in-water emulsion system could be employed. This would involve dispersing the monomer in water with the aid of a surfactant, with polymerization initiated by a water-soluble or oil-soluble initiator. Poly(4-vinylpyridine) particles have been synthesized via micro-emulsion and emulsion polymerization techniques. nih.gov

Bulk Polymerization: Bulk polymerization is carried out with only the monomer and an initiator, without any solvent. This method can lead to high-purity polymers but often presents challenges with heat dissipation and viscosity control. Nitroxide-mediated radical polymerization (NMRP) of 4-vinylpyridine has been successfully conducted in bulk, demonstrating that controlled polymerization is feasible under these conditions. cmu.edu The applicability of bulk polymerization to this compound would depend on its thermal stability and the kinetics of its polymerization.

Advanced Characterization Methodologies for 2 Bromo 4 Vinylpyridine and Its Polymeric Derivatives

Spectroscopic Techniques for Structural Elucidation and Compositional Analysis

Spectroscopic methods are fundamental in confirming the chemical structure of 2-bromo-4-vinylpyridine and analyzing the composition of its polymeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR details the carbon framework.

In the ¹H NMR spectrum of a related compound, 2-bromopyridine, the protons on the pyridine (B92270) ring appear at distinct chemical shifts. For instance, in CDCl₃, the proton signals are observed in the range of δ 7.26-8.36 ppm. rsc.orgchemicalbook.com For this compound, the vinyl group protons would introduce additional characteristic signals, typically in the δ 5.0-7.0 ppm range, with specific splitting patterns (dd, d) indicating their coupling. The protons on the pyridine ring would also show shifts influenced by the bromo and vinyl substituents.

The ¹³C NMR spectrum provides further structural confirmation. For 2-bromopyridine, carbon signals appear at approximately 122.8, 128.4, 138.6, 142.4, and 150.3 ppm in CDCl₃. rsc.org The presence of the vinyl group in this compound would result in additional signals for the vinyl carbons, typically around 115-140 ppm.

Upon polymerization, the ¹H NMR spectrum of the resulting poly(4-vinylpyridine) shows broad signals corresponding to the polymer backbone and the pyridine side chains. The aromatic protons of the pyridine rings are typically observed at δ 6.27–7.07 ppm (ortho-protons) and δ 8.15–8.60 ppm (meta-protons). oaji.net The aliphatic backbone protons appear as broad multiplets in the δ 1.00–2.61 ppm range. oaji.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Pyridine Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (ppm) |

|---|---|---|---|

| 2-Bromopyridine | ¹H | CDCl₃ | 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), 7.26-7.21 (m, 1H) rsc.org |

| 2-Bromopyridine | ¹³C | CDCl₃ | 150.3, 142.4, 138.6, 128.4, 122.8 rsc.org |

| Poly(4-vinylpyridine) | ¹H | CDCl₃ | 8.15-8.60 (d, 2H, meta-protons), 6.27-7.07 (c, 2H, ortho-protons) oaji.net |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups present in a molecule. In this compound, characteristic absorption bands would confirm the presence of the pyridine ring and the vinyl group. The FTIR spectrum of poly(4-vinylpyridine) (P4VP) shows characteristic peaks for the pyridine ring, such as the C=C and C=N stretching vibrations around 1600 cm⁻¹ and 1420 cm⁻¹, respectively. scispace.com The C-H bending vibrations of the pyridine ring are also observable. researchgate.net Upon quaternization of P4VP, a new peak appears around 1640 cm⁻¹, indicating the modification of the pyridine nitrogen. researchgate.net For this compound, an additional C-Br stretching vibration would be expected, typically in the lower wavenumber region.

Table 2: Characteristic FTIR Absorption Bands for Poly(4-vinylpyridine) and its Derivatives

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Pyridine Ring (C=C) | Stretching | ~1600 | scispace.com |

| Pyridine Ring (C=N) | Stretching | ~1420 | scispace.com |

| Quaternized Pyridine Ring | Stretching | ~1640 | researchgate.net |

| C-H (Pyridine Ring) | In-plane bending | ~1070 | researchgate.net |

| C-H (Pyridine Ring) | Out-of-plane bending | ~996 | researchgate.net |

Chromatographic and Thermal Analysis for Polymer Properties

Chromatographic and thermal analysis techniques are crucial for determining the key properties of the polymeric derivatives of this compound, such as molecular weight, polydispersity, and thermal stability.

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of polymers. For poly(4-vinylpyridine), GPC is often performed using eluents like a mixture of DMF and LiBr. polymersource.ca The PDI value indicates the breadth of the molecular weight distribution, with values close to 1.0 suggesting a narrow distribution, which is often a sign of a well-controlled polymerization. polymersource.ca Different polymerization methods and conditions can lead to P4VP with a wide range of molecular weights, from thousands to over a million g/mol , and varying PDIs. researchgate.nettandfonline.com

Table 3: Molecular Weight Data for Poly(4-vinylpyridine) Samples

| Sample | Mw ( g/mol ) | PDI (Mw/Mn) | Eluent | Reference |

|---|---|---|---|---|

| P4VP 1 | ~60,000 | - | - | sigmaaldrich.com |

| P4VP 2 | ~160,000 | - | - | sigmaaldrich.com |

| P4VP 3 | 10,708 | 1.146 | DMF/LiBr | polymersource.ca |

| P(4VP-r-OA) | 12,032 | 1.77 | THF | oaji.net |

| P(4VP-r-OMA) | 18,556 | 1.59 | THF | oaji.net |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is used to measure the thermal transitions of a polymer, most notably the glass transition temperature (Tg). The Tg is a critical property that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(4-vinylpyridine), the Tg is typically observed in the range of 137°C to 155°C. sigmaaldrich.compolymersource.caresearchgate.net The exact value can be influenced by factors such as molecular weight and the presence of comonomers or additives. scispace.comresearchgate.net For instance, blending P4VP with clays (B1170129) has been shown to decrease its Tg. scispace.com

Table 4: Glass Transition Temperatures (Tg) of Poly(4-vinylpyridine) and its Blends

| Material | Tg (°C) | Measurement Conditions | Reference |

|---|---|---|---|

| P4VP | 137 | Onset, annealed | sigmaaldrich.com |

| P4VP | 147 | - | scispace.com |

| PS-b-P4VP | 152.89 | Midpoint, 10°C/min | polymersource.ca |

| P4VP | 140-160 | - | researchgate.net |

| P4VP/Bentonite (B74815) Clay (5%) | 131 | - | scispace.com |

| P4VP/Mostaganem Clay (5%) | 124 | - | scispace.com |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. The analysis is typically carried out under a controlled atmosphere, such as nitrogen, to study thermal degradation, or air to investigate thermo-oxidative degradation. dtic.milresearchgate.net TGA curves for P4VP generally show that the polymer is stable up to around 300°C, with significant degradation occurring at higher temperatures. youtube.com The presence of metal salts or other comonomers can alter the thermal stability of P4VP. dtic.milresearchgate.net

Table 5: Thermal Stability Data for Poly(4-vinylpyridine) from TGA

| Material | Onset of Degradation (°C) | Atmosphere | Reference |

|---|---|---|---|

| Polyethylene (for comparison) | ~300-400 | - | youtube.com |

| P4VP | ~300 | Nitrogen | youtube.com |

| P4VP-DVB-Cu(II) complex | < 400 | Air | researchgate.net |

| P4VP/Polystyrene IPN | Stable up to 400 | - | asianpubs.org |

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Poly(this compound) | - |

| Poly(4-vinylpyridine) | P4VP |

| 2-Bromopyridine | - |

| Poly(4VP-r-Octadecyl Acrylate) | P(4VP-r-OA) |

| Poly(4VP-r-Octadecyl Methacrylate) | P(4VP-r-OMA) |

| Polystyrene-block-poly(4-vinylpyridine) | PS-b-P4VP |

| Poly(4-vinylpyridine-co-divinylbenzene) | P4VP-DVB |

| Poly(4-vinylpyridine)/Polystyrene Interpenetrating Network | P4VP/Polystyrene IPN |

Morphological and Surface Characterization

The comprehensive characterization of this compound and its polymeric derivatives is essential for understanding their structure-property relationships and predicting their performance in various applications. Advanced analytical techniques provide critical insights into the morphology, crystalline structure, and surface thermodynamics of these materials. This section details the application of Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and Inverse Gas Chromatography (IGC) for this purpose.

Due to a lack of specific published research on the homopolymer of this compound, the following sections will describe the principles of each characterization methodology and illustrate their application using data from closely related and analogous polymers, such as poly(2-vinylpyridine) (P2VP), poly(4-vinylpyridine) (P4VP), and their copolymers. These examples serve to demonstrate the type of information that can be obtained when applying these techniques to the polymeric derivatives of this compound.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

SEM and TEM are powerful microscopy techniques used to visualize the surface and internal structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of a material. In polymer science, SEM is routinely used to examine the morphology of polymer films, particles, and composites. For instance, in studies of poly(vinylpyridine) films, SEM analysis has revealed the presence of particle clusters on the surface. nih.gov When used to characterize composites, such as those containing metal oxides, SEM can show how the components are distributed. For example, composites of P2VP and P4VP with zinc oxide (ZnO) show a homogeneous distribution of the oxide in the polymer matrix, whereas composites with titanium dioxide (TiO₂) may show the formation of channels or pathways of the oxide on the film's surface. nih.gov

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to observe the internal structure of thin samples. To analyze polymeric materials, the sample is typically cast as a thin film on a TEM grid. For block copolymers, TEM can reveal the microphase-separated domains. For example, in amphiphilic graft copolymers of poly(vinyl chloride)-g-poly(4-vinyl pyridine) (PVC-g-P4VP), TEM analysis has shown a microphase-separated, ordered structure that is not present in the neat PVC. dongguk.edu The morphology of polymer aggregates in solution can also be studied. Depending on the solvent and casting conditions, P4VP polymers containing Rhenium-carbonyl pendants have been observed to form various aggregate morphologies, which can be visualized by TEM. conicet.gov.ar Similarly, TEM has been used to characterize the size and shape of submicron P4VP particles synthesized via emulsion polymerization. tubitak.gov.tr

The combination of SEM and TEM provides a comprehensive understanding of the morphology of polymeric materials, from the surface features down to the arrangement of polymer chains in nanostructured domains. rsc.org

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It distinguishes between ordered crystalline states and disordered amorphous states by analyzing how X-rays are scattered by the atomic planes within a sample. researchgate.net

In polymer characterization, XRD patterns provide crucial information:

Crystalline vs. Amorphous Structure: Crystalline materials produce sharp, well-defined diffraction peaks, while amorphous materials yield broad, diffuse halos. researchgate.net Many polymers are semi-crystalline, exhibiting both sharp peaks (from crystalline regions) and a broad halo (from amorphous regions).

Degree of Crystallinity: The relative areas of the crystalline peaks and the amorphous halo can be used to quantify the degree of crystallinity in a polymer.

Crystal Structure Identification: The positions (2θ angles) and intensities of the diffraction peaks are characteristic of a specific crystal lattice structure.

The table below summarizes typical observations from XRD analysis of polymers.

| Feature in XRD Pattern | Structural Interpretation |

| Sharp, intense peaks | Highly crystalline structure |

| Broad, diffuse halo | Amorphous structure |

| Combination of sharp peaks and a broad halo | Semi-crystalline structure |

| Shift in peak position | Change in crystal lattice parameters (e.g., interlayer spacing in nanocomposites) |

| Disappearance of peaks | Loss of crystalline order or exfoliation of layered fillers |

Table 1: Interpretation of Common X-ray Diffraction Patterns in Polymer Analysis.

Inverse Gas Chromatography (IGC) for Surface Thermodynamic Attributes

Inverse Gas Chromatography (IGC) is a highly sensitive gas-phase technique used to characterize the surface and bulk properties of solid materials, including polymers in powder, fiber, or film form. nih.govnih.gov Unlike conventional gas chromatography where the column is used to separate a mixture of analytes, in IGC, the material to be studied is packed into the column (as the stationary phase), and known gas or vapor molecules (probes) are injected. By measuring the retention time of these probes, one can calculate various physicochemical parameters of the solid material. nih.gov

Key surface thermodynamic attributes determined by IGC include:

Dispersive Surface Energy (γˢᵈ): This component of the surface energy is related to London-type (van der Waals) interactions. It is determined by measuring the retention times of a series of n-alkane probes.

Specific (Acid-Base) Free Energy of Adsorption (ΔGₐˢᵖ): By using polar probes with known Lewis acidic or basic properties, the specific interactions between the probe and the polymer surface can be quantified.

Lewis Acid-Base Constants (Kₐ and Kₑ): These parameters quantify the acidic and basic character of the polymer surface, respectively. They are derived from the specific free energy of adsorption values for different polar probes.

Research on copolymers of P4VP demonstrates the power of IGC in this area. Studies on polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP) copolymers have used IGC to determine their surface thermodynamic properties as a function of temperature. mdpi.com These studies have shown that the copolymer has an amphoteric surface, with a significantly stronger basic character than acidic character, which is attributed to the presence of the vinylpyridine groups. researchgate.netresearchgate.net

The data below, from a study on a PS-b-P4VP copolymer, illustrates the type of information obtained from IGC measurements.

| Temperature (K) | Dispersive Surface Energy (γˢᵈ) (mJ/m²) | Lewis Acid Constant (Kₐ) | Lewis Base Constant (Kₑ) |

| 383.15 | 49.34 | 0.25 | 1.65 |

| 393.15 | 47.78 | 0.23 | 1.51 |

| 403.15 | 46.22 | 0.21 | 1.38 |

| 413.15 | 44.66 | 0.19 | 1.26 |

| 423.15 | 43.10 | 0.17 | 1.15 |

Table 2: Example of Surface Thermodynamic Properties of a Polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP) Copolymer Determined by IGC at Various Temperatures. Data is illustrative and based on findings from literature. mdpi.com

This technique is particularly valuable for predicting how a polymer surface will interact with other materials, such as in adhesives, coatings, and composite applications. paint.org

Applications of 2 Bromo 4 Vinylpyridine Derived Materials in Contemporary Research

Development of Functional Polymeric Materials

The polymerization of 2-bromo-4-vinylpyridine, either alone or in combination with other monomers, gives rise to a class of polymers with a wide spectrum of functionalities. The pyridine (B92270) nitrogen atom can be quaternized to introduce positive charges, enhancing interactions with anionic species, while the bromo substituent offers a site for further chemical modification or can influence the electronic properties of the polymer. The vinyl group provides the essential reactive site for polymerization, enabling the creation of linear, crosslinked, and grafted polymer architectures.

Responsive Materials and Self-Healing Elastomers

The incorporation of this compound into polymer structures can impart responsive behaviors and self-healing capabilities. For instance, supramolecular random copolymers containing 4-vinyl pyridine have been shown to form hypermolecular network elastomers. researchgate.net These materials exhibit rapid self-healing properties, healing within seconds without external stimuli, and can achieve a self-healing efficiency of up to 94%. researchgate.net Such elastomers are also highly transparent, intrinsically conductive, and stretchable, making them promising for applications in flexible electronics. researchgate.net The dynamic nature of the bonds within these polymers, which can be covalent or non-covalent, allows the material to repair damage and restore its original properties, significantly extending its lifespan. csic.esrsc.org Research has demonstrated the development of tough and healable elastomers with high tensile strength and toughness, capable of self-healing at mild temperatures. mdpi.com

Adsorption and Separation Technologies for Environmental Remediation

Polymers derived from this compound are increasingly being investigated for their potential in environmental remediation, particularly for the removal of pollutants from aqueous systems. mdpi.comrsc.org The pyridine functional groups within the polymer structure play a crucial role in the adsorption of various contaminants.

The nitrogen atom in the pyridine ring of poly(4-vinylpyridine) and its derivatives can effectively complex with heavy metal ions, making these polymers excellent candidates for their removal from wastewater. polysciences.com Copolymers of 4-vinylpyridine (B31050) have demonstrated high adsorption activity towards various metal ions, including Cu(II), Cd(II), Pb(II), Fe(III), and Ni(II). zu.edu.ua For example, immobilizing a 4-vinylpyridine-styrene copolymer on a silica (B1680970) gel surface significantly increased its adsorption capacity for these ions compared to the unmodified silica gel. zu.edu.ua

Studies on poly(acrylamide-co-4-vinylpyridine) hydrogels have shown a specific binding affinity for certain metal ions, with the order of uptake being Ni(II) ≈ Cu(II) > Zn(II) > Co(II) > Mn(II). researchgate.net The pH of the solution significantly influences the metal ion uptake, with reduced adsorption at lower pH values. researchgate.net Furthermore, poly(4-vinylpyridine) grafted onto magnetic nanotubes has been shown to be an efficient nanosorbent for the removal of Cr(VI) anions from water, with an adsorption capacity of 1.49 mmol/g at a pH of 3. acs.org

Table 1: Heavy Metal Ion Adsorption by 4-Vinylpyridine-Based Polymers

| Polymer System | Target Metal Ion(s) | Adsorption Capacity | Key Findings |

|---|---|---|---|

| 4-vinylpyridine-styrene copolymer on silica gel | Cu(II), Pb(II), Ni(II), Fe(III) | Increased adsorption by 3.4 to 37.5 times compared to silica gel | Immobilization significantly enhances adsorption capacity. zu.edu.ua |

| Poly(acrylamide-co-4-vinylpyridine) hydrogel | Ni(II), Cu(II), Zn(II), Co(II), Mn(II) | Binding order: Ni(II) ≈ Cu(II) > Zn(II) > Co(II) > Mn(II) | Adsorption is pH-dependent. researchgate.net |

| Poly(4-vinylpyridine) grafted magnetic nanotubes | Cr(VI) | 1.49 mmol/g at pH 3 | Efficient removal of Cr(VI) anions. acs.org |

| Poly(4-vinylpyridinium) bentonite (B74815) composites | Cr(VI) | - | Positive charges on the polymer are effective for chromium removal. researchgate.net |

Polymers derived from 4-vinylpyridine are also effective in adsorbing organic pollutants from water. Crosslinked poly(4-vinylpyridine) has shown an excellent capacity to adsorb phenolic compounds from aqueous solutions. mdpi.com Similarly, quaternized poly(4-vinylpyridine) copolymers have been utilized for the removal of dyes from wastewater. researchgate.net

Polymeric porous microspheres based on 4-vinylpyridine have been developed as effective sorbents for the preconcentration and removal of pharmaceuticals like ibuprofen (B1674241) and ketoprofen (B1673614). mdpi.com These microspheres exhibit high sorption capacities, particularly at a pH of 3. mdpi.com For instance, the sorption capacity for ibuprofen reached up to 90.81 mg/g. nih.gov Additionally, cellulose (B213188) acetate (B1210297) membranes modified with poly(4-vinylpyridine-b-ethylene oxide) have been crafted for the targeted adsorption of electron-deficient pharmaceuticals, showing increased adsorption efficiency by at least two-fold compared to unmodified membranes. acs.org

Table 2: Organic Contaminant Adsorption by 4-Vinylpyridine-Based Polymers

| Polymer System | Target Contaminant(s) | Adsorption Capacity | Key Findings |

|---|---|---|---|

| Crosslinked poly(4-vinylpyridine) | Phenolic compounds | Excellent | Effective for adsorbing various phenolic species. mdpi.com |

| Poly(4VP-co-TRIM) microspheres | Ibuprofen | 90.81 mg/g | High sorption capacity at pH 3. nih.gov |

| Poly(4VP-co-14DMB) microspheres | Ketoprofen | 40.13 mg/g | Effective for ketoprofen removal at pH 3. nih.gov |

| Cellulose acetate/P4VP-b-PEO membranes | Electron-deficient pharmaceuticals | >2-fold increase | Targeted adsorption of sulfamethoxazole, sulfadiazine, and omeprazole. acs.org |

Polymeric Ligands for Metal Complexation and Heterogeneous Catalysis

The pyridine groups in poly(4-vinylpyridine) act as effective ligands for coordinating with transition metal ions, forming polymer-metal complexes. researchgate.net These complexes are of significant interest in the field of heterogeneous catalysis, where the polymer acts as a support for the catalytically active metal species. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and reusability of the catalyst). rsc.org

Poly(4-vinylpyridine) can be used to immobilize catalytically active nanoparticles, preventing their aggregation and enhancing their stability and reusability. For example, poly(4-vinylpyridine)-grafted magnetic nanoparticles have been prepared, which can be dispersed in organic solvents. nih.gov The surface charge of these nanoparticles can be controlled through the quaternization of the pyridyl groups, allowing for their dispersion in water over a wide pH range. nih.gov This property is crucial for their application in aqueous-phase catalytic reactions. The polymer serves as a scaffold, ensuring a uniform distribution of the nanoparticles and providing a specific chemical environment that can influence the catalytic activity.

Materials for Single Ion Magnets and Spintronics Research

The polymer derived from 4-vinylpyridine, poly(4-vinylpyridine) (P4VP), serves as a foundational macromolecular ligand for the development of novel magnetic materials. In contemporary research, P4VP is utilized to create materials that merge the properties of single-ion magnets (SIMs) with the processability of polymers, opening new avenues for applications in high-density data storage and molecular spintronics. uj.edu.plrsc.org

A notable approach involves cross-linking a P4VP polymeric matrix with cobalt(II) salts, such as cobalt(II) bromide (CoBr₂). rsc.orgresearchgate.net This process results in a macromolecular magnetic material where the cobalt(II) ions, bound within the polymer network, act as individual magnetic centers. uj.edu.plrsc.org These cobalt centers, coordinated by the pyridine units of the P4VP, can exhibit slow magnetic relaxation, a key characteristic of SIMs. rsc.org

Research has demonstrated that mononuclear complexes of cobalt(II) with 4-vinylpyridine, specifically Co(4-vinylpyridine)₂Br₂, show field-induced slow magnetic relaxations. uj.edu.pl When these cobalt complexes are integrated into the P4VP matrix, the resulting material preserves these magnetic properties in both bulk form and as thin films. rsc.org The magnetic relaxation times in these polymer-based systems can be controlled by adjusting the concentration of the cobalt(II) salt, effectively creating a semi-solid magnetic solution. uj.edu.plrsc.org This tunability is a significant advantage for developing functional magnetic thin films with self-organizing properties. uj.edu.pl

The integration of d-block metal centers like cobalt into a P4VP layer has also been shown to influence the electrical properties of multilayer systems, which is relevant for spintronic devices. researchgate.net For instance, in a lamellar system of insulating P4VP and a semiconducting polymer like regioregular poly(3-hexylthiophene) (R-P3HT), the presence of cobalt complexes on the P4VP surface significantly increases the system's conductivity. researchgate.net

Advanced Functional Systems

Antimicrobial Polymer Systems and Surface Coatings

Polymers derived from 4-vinylpyridine, particularly poly(4-vinylpyridine) (P4VP), are extensively researched for creating potent antimicrobial systems. The antimicrobial activity is typically imparted through quaternization, a process that introduces a permanent positive charge on the pyridine nitrogen atom. These cationic polymers can effectively kill bacteria through contact. mdpi.comresearchgate.net

Quaternized P4VP (QP4VP) and its copolymers have demonstrated broad-spectrum antibacterial efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. elsevierpure.comacs.org The mechanism involves electrostatic adhesion of the positively charged polymer to the negatively charged bacterial cell surface, followed by the disruption of the cell membrane by hydrophobic alkyl chains, leading to cell death. mdpi.com

The effectiveness of these antimicrobial polymers is influenced by factors such as the length of the alkyl chain used for quaternization and the degree of quaternization. mdpi.comrsc.org For instance, studies have shown that quaternized poly(4-vinylpyridine) resins with a hexyl (C6) alkyl chain exhibit optimal bactericidal efficiency. mdpi.com Cationic nanospheres made from 4-vinylpyridine copolymers have shown exceptional and long-lasting antibacterial rates, reaching up to 98% against S. aureus and E. coli. acs.org

These polymers are used to create antimicrobial coatings for various surfaces to prevent bacterial colonization and biofilm formation. clarkson.edunih.gov Applications include:

Marine Antifouling Coatings: Polystyrene-block-(N-hexyl-4-vinylpyridine) copolymers have been developed as coatings that show significant antibacterial activity against marine bacteria like Staphylococcus aureus. clarkson.edu

Medical Implant Coatings: Titanium implants have been coated with chitosan/P4VP layers, which exhibit potent antimicrobial activity, offering protection against post-operative infections. nih.gov

Water Treatment: Quaternary ammonium (B1175870) pyridine resins are used as water-insoluble antibacterial polymers for disinfecting drinking water, effectively removing bacteria without forming harmful disinfection byproducts. mdpi.com

| Polymer System | Target Microorganism(s) | Key Research Finding | Reference(s) |

| Quaternized PVC-g-P4VP | E. coli, S. aureus, B. cereus, P. aeruginosa | Complete killing of bacteria within 24 hours on surfaces with 46% grafting. | elsevierpure.com |

| Cationic 4-vinylpyridine copolymer nanospheres (CvpPMs) | S. aureus, E. coli | Antibacterial rate of 98% after 72 hours and 95% after 120 hours. | acs.org |

| Quaternized poly(4-vinylpyridine) resins | E. coli | Optimal antibacterial performance achieved with a hexyl (C6) alkyl chain, showing 89.53% bactericidal efficiency. | mdpi.com |

| Polystyrene-block-(N-hexyl-4-vinylpyridine) | S. aureus | Coatings on glass slides showed greater than 95% reduction in bacterial colonies. | clarkson.edu |

| Chitosan/P4VP on titanium | E. coli | Total elimination (99.9%) of E. coli on coated surfaces. | nih.gov |

pH-Sensitive Polyelectrolytes for Sensing and Actuation Mechanisms

Poly(4-vinylpyridine) (P4VP) is a well-known pH-responsive polymer, behaving as a weak polybase. researchgate.net The pyridine groups in the polymer chain become protonated in acidic environments (typically at a pH below ~5), leading to electrostatic repulsion between the now-charged chains. researchgate.netrsc.org This repulsion causes the polymer to uncoil and swell, resulting in a transition from a hydrophobic, collapsed state at neutral or basic pH to a hydrophilic, swollen state at acidic pH. rsc.org This reversible swelling and shrinkage behavior is the basis for its use in advanced functional systems.

P4VP-based hydrogels are a prime example of these functional systems. These hydrogels can exhibit dramatic and rapid changes in volume in response to pH shifts. rsc.orgnih.gov For example, ultrathin hydrogels produced from cross-linked P4VP layers can show a tenfold increase in swelling when the pH is switched from neutral to acidic. rsc.org This significant change in physical properties is harnessed for various applications:

Sensing: The abrupt change in the physical properties of P4VP hydrogels, such as electrical resistance or volume, can be used to detect changes in environmental pH. researchgate.net P4VP grafted onto polypropylene (B1209903) films shows a sharp increase in electrical resistance when the pH changes from 4 to 8, making it a potential material for pH sensors. researchgate.net

Actuation Mechanisms: The pH-triggered swelling and collapsing of P4VP hydrogels can be used to create micro-actuators or "smart" valves that control flow in microfluidic devices.

Controlled Drug Release: P4VP-based nanocarriers can be designed to release a therapeutic payload in response to the lower pH environment found in specific tissues, such as tumors or inflammatory sites. rsc.org

Switchable Surfaces: Coatings made from P4VP hydrogels can exhibit pH-triggered transitions in surface wettability. rsc.org Surfaces can be switched from hydrophobic (collapsed state) to hydrophilic (swollen state), which is useful for applications like self-cleaning coatings and controlling cell adhesion. rsc.org

The responsiveness of these materials can be finely tuned by controlling parameters such as cross-link density and copolymer composition. rsc.org For instance, the swelling amplitude of P4VP hydrogels can be controlled by varying the density of cross-links within the polymer network. rsc.org

| Material System | Stimulus | Observed Response | Potential Application | Reference(s) |

| Ultrathin P4VP multilayer hydrogels | pH change (neutral to acidic) | 10-fold reversible swelling; contact angle change from 70° to 20° | Sensing, transport regulation, self-cleaning coatings | rsc.org |

| P4VP hydrogel nanoparticles | pH and ionic strength | Reversible swelling | Drug delivery, biosensors | nih.govresearchgate.net |

| P4VP grafted on polypropylene films | pH change (4 to 8) | Abrupt increase in electrical resistance (5 to 20 x10⁶ Ω) | pH-sensitive electrical sensors | researchgate.net |

| P4VP functionalized iron oxide nanoparticles | pH change (7.4 to 4.0) | Release of 93.5% of drug payload | pH-selective and magnetically-guided drug release | rsc.org |

Materials for Optoelectronics and Energy Conversion Devices

Poly(4-vinylpyridine) (P4VP) has emerged as a highly effective interface modification material in the field of optoelectronics, particularly for enhancing the performance of solar cells. nih.govacs.org Its utility stems from the Lewis basicity of the pyridine nitrogen atom, which can interact with and passivate surface defects in other device layers, and its ability to modify the work function of electrodes. acs.orgresearchgate.net

In perovskite solar cells (PSCs) , a thin interlayer of P4VP is introduced between the perovskite absorber layer and the hole transport layer (HTL). nih.govacs.org This strategic placement leads to several key benefits:

Reduced Recombination: The pyridine side chains of P4VP can passivate under-coordinated lead (Pb) atoms on the perovskite surface. researchgate.net This passivation eliminates surface trap states that are major sites for non-radiative recombination, a process that wastes energy and limits device voltage. nih.govresearchgate.netacs.org

Enhanced Open-Circuit Voltage (Voc): By reducing non-radiative recombination, the P4VP interlayer significantly increases the open-circuit voltage of the solar cell. nih.govacs.org Research has reported achieving a Voc of up to 1.20 V with the use of a PVP interlayer. acs.org

Increased Moisture Stability: The hydrophobic nature of P4VP can help protect the moisture-sensitive perovskite layer, enhancing the long-term stability of the device. researchgate.net

| Device Type | P4VP Role | Key Performance Enhancement | Mechanism | Reference(s) |

| Perovskite Solar Cell | Interlayer between perovskite and HTL | Increased Voc (to 1.20 V) and PCE (to 20.7%) | Reduced non-radiative recombination via surface passivation | nih.govacs.org |

| Organic Solar Cell (inverted) | Cathode interface layer on ITO | Reduced ITO work function by ~0.7 eV; PCE of 4.7% achieved | Favorable energy level alignment for electron extraction | acs.orgresearchgate.net |

| Organic Solar Cell (inverted) | Modification of ZnO electron transport layer | Reduced ZnO work function; increased Voc from 840 to 890 mV; PCE increased from 4.6% to 6.3% | Improved electron extraction and energetically favorable material stratification | acs.org |

Nanotechnology Integration in Research Frameworks

Poly(4-vinylpyridine) (P4VP) and its copolymers are extensively used in nanotechnology for the assembly and stabilization of various nanoparticles. The pyridine functional group is key to this role, as it can coordinate to metal surfaces, act as a hydrogen bond acceptor, and be quaternized to introduce positive charges, providing multiple mechanisms for interacting with and stabilizing nanoparticles.

Encapsulation and Stabilization: P4VP is used to form protective shells around nanoparticles, preventing their aggregation and improving their dispersibility in different media. nih.govntu.edu.sg This is often achieved by using amphiphilic block copolymers containing a P4VP block, such as polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP). ntu.edu.sg In a selective solvent, these copolymers self-assemble into micelles, where one block forms the core and the other forms the corona. Nanoparticles can be encapsulated within these micellar structures.

For example, a facile method has been reported to encapsulate gold (Au) nanoparticles within a P4VP-b-PS-b-P4VP triblock copolymer, forming stable core-shell nanostructures. ntu.edu.sg Similarly, P4VP has been grafted onto the surface of titanium dioxide (TiO₂) nanoparticles, leading to a nanocomposite with excellent dispersibility in organic solvents. nih.gov

pH-Responsive Assembly and Release: The pH-sensitive nature of P4VP allows for the creation of "smart" nanocomposites that can assemble or release their contents in response to pH changes. Superparamagnetic iron oxide nanoparticles functionalized with P4VP have been developed as smart drug nanocarriers. rsc.org At physiological pH (7.4), the collapsed polymer chains entrap the drug molecules. rsc.org However, in a more acidic environment (pH < 5.6), the P4VP shell swells, allowing for the controlled release of the payload. rsc.org

Template for Nanoparticle Synthesis: The P4VP polymer matrix can also act as a template or nanoreactor for the in-situ synthesis of nanoparticles. polysciences.com The pyridine groups can adsorb metal ions, which are then reduced to form metal nanoparticles within the polymer structure, controlling their size and distribution.

Directed Self-Assembly: The self-assembly of P4VP-containing block copolymers can be used to direct the organization of nanoparticles into more complex, ordered structures. ntu.edu.sgresearchgate.net For instance, spherical micelles containing encapsulated Au nanoparticles can be driven to assemble into chains or other complex nanostructures by changing solvent conditions, which alters the morphology of the polymer micelles. ntu.edu.sg

| Nanoparticle Type | P4VP-Derived System | Function | Key Outcome | Reference(s) |

| Iron Oxide (magnetic) | P4VP functionalized nanoparticles | pH-responsive drug carrier | 93.5% of payload released at pH 4.0; magnetically guidable | rsc.org |

| Gold (Au) | P4VP-b-PS-b-P4VP triblock copolymer | Encapsulation and stabilization | Stable core-shell Au@P4VP-PS-P4VP nanoparticles formed | ntu.edu.sg |

| Titanium Dioxide (TiO₂) | P4VP grafted onto nanoparticle surface | Encapsulation | Exceptionally good dispersibility of TiO₂ in organic solvents | nih.gov |

| Magnetic Ferrites | P(4-VP)-based copolymer nanoparticles | Encapsulation for composite materials | Creation of multi-responsive composite particles | researchgate.net |

Biomaterial Development (excluding clinical applications)

The unique properties of polymers derived from this compound also make them valuable in the field of biomaterial development for research purposes, specifically in tissue engineering and for creating nanocarriers for targeted delivery studies.

In tissue engineering research, the goal is to create scaffolds that mimic the natural extracellular matrix (ECM) to support cell growth and tissue regeneration. nih.gov Electrospinning is a common technique used to produce nanofibrous scaffolds from polymer solutions. researchgate.net Poly(4-vinylpyridine) has been successfully electrospun to create nanofibers, and the diameter of these fibers can be controlled by adjusting the concentration of the P4VP solution. researchgate.net

The ability to create porous, three-dimensional structures is a key requirement for tissue engineering scaffolds. nih.gov P4VP-based materials can be fabricated into such structures. For instance, high internal-phase emulsion (HIPE) foams, which are highly porous, have been prepared and their surfaces grafted with P4VP. acs.org While this particular study focused on plutonium separation, the underlying technology of creating porous P4VP-functionalized scaffolds is relevant to tissue engineering.

The biocompatibility of scaffold materials is paramount. nih.govnih.gov Research into poly(4-vinylpyridine-co-styrene)/fluorohydroxyapatite nanocomposites has shown that these materials are promising candidates for biomedical applications, indicating the potential for P4VP-based materials in creating biocompatible scaffolds. researchgate.net The combination of P4VP with other biocompatible polymers like poly(vinyl alcohol) (PVA) in electrospun scaffolds is also an area of interest. nih.gov

| Scaffold Material/Technique | Key Research Finding | Relevance to Tissue Engineering Research | Reference |

|---|---|---|---|

| Electrospun Poly(4-vinylpyridine) (P4VP) nanofibers | Fiber diameter can be controlled by solution concentration. researchgate.net | Provides a method to create nanofibrous scaffolds mimicking the ECM. | researchgate.net |

| P4VP-grafted PolyHIPE foams | Creates a highly porous structure with a functionalized surface. acs.org | Demonstrates the fabrication of macroporous scaffolds suitable for cell infiltration. | acs.org |

| Poly(4-vinylpyridine-co-styrene)/Fluorohydroxyapatite nanocomposites | Showed promise for biomedical applications. researchgate.net | Highlights the potential for creating biocompatible and bioactive composite scaffolds. | researchgate.net |

The development of nanocarriers for the targeted delivery of therapeutic agents is a major focus of biomedical research. nih.govnih.gov Polymers derived from this compound, particularly P4VP, are well-suited for this purpose due to their pH-responsive nature. nih.govfrontiersin.org The pyridine groups in the polymer chain can be protonated at acidic pH, leading to changes in the polymer's conformation and solubility. mdpi.com This property can be exploited to trigger the release of encapsulated molecules in specific microenvironments, such as those found in tumors. frontiersin.org

P4VP can be used to create various types of nanocarriers, including micelles and nanoparticles. researchgate.net For example, block copolymers containing P4VP, such as poly(N-vinylpyrrolidone)-block-poly(4-vinylpyridine) (PNVP-b-P4VP), can self-assemble into micelles that are stable and exhibit pH-sensitive behavior. researchgate.net These micelles can encapsulate hydrophobic drugs for delivery studies.

Hollow P4VP nanoparticles have also been developed as nanocarriers. ugr.es These were synthesized by polymerizing 4-vinylpyridine monomers around a gold nanoparticle core, which was subsequently oxidized to create a hollow structure. ugr.es These hollow particles demonstrated the ability to encapsulate molecules for delivery research. ugr.es

Furthermore, P4VP can be grafted onto other nanomaterials, such as graphene oxide, to create multifunctional nanocarriers. researchgate.net These composite materials offer a high surface area for drug loading and can be designed to be responsive to pH changes, allowing for controlled release studies. researchgate.net

| Nanocarrier System | Key Feature | Mechanism of Action for Delivery Studies | Reference |

|---|---|---|---|

| Poly(N-vinylpyrrolidone)-block-poly(4-vinylpyridine) (PNVP-b-P4VP) micelles | pH-sensitive and highly stable. researchgate.net | Encapsulates hydrophobic molecules with release triggered by pH changes. researchgate.net | researchgate.net |

| Hollow Poly(4-vinylpyridine) (P4VP) nanoparticles | Hollow core for encapsulation. ugr.es | Allows for loading of molecules into the hollow interior for release studies. ugr.es | ugr.es |

| P4VP-functionalized Graphene Oxide | High payload capacity and pH-responsive release. researchgate.net | Adsorption of molecules onto the graphene surface with pH-triggered release. researchgate.net | researchgate.net |

| Stimuli-responsive P4VP hydrogel nanoparticles | Responsive to pH and ionic strength. nih.govcsic.es | Swell or shrink in response to environmental cues, modulating release. nih.govcsic.es | nih.govcsic.es |

Theoretical and Computational Investigations of 2 Bromo 4 Vinylpyridine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-bromo-4-vinylpyridine. researchgate.netresearchgate.net By solving the Schrödinger equation for a given molecule, these methods can determine various electronic properties that govern its behavior in chemical reactions.

The distribution of electron density within the this compound molecule is a key determinant of its reactivity. The pyridine (B92270) ring, with its electronegative nitrogen atom, influences the electronic character of the substituents. The bromine atom at the 2-position and the vinyl group at the 4-position have distinct electronic effects that can be quantified through computational analysis. For instance, DFT calculations can predict how the vinyl group's placement affects conjugation with the pyridine nitrogen, thereby influencing the molecule's participation in reactions like Suzuki-Miyaura couplings.

Computational modeling can also be used to predict regioselectivity in electrophilic substitution reactions. By analyzing the electron density distribution, researchers can identify the most likely sites for electrophilic attack. This information is crucial for designing synthetic routes that yield the desired products.

Furthermore, quantum chemical calculations can be used to investigate the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrevlett.comresearchgate.net The energies of these orbitals are related to the molecule's ionization potential and electron affinity, respectively, and the HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.netchemrevlett.com A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Table 1: Calculated Electronic Properties of Pyridine Derivatives

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Electron Density | Distribution of electrons within the molecule. | Predicts sites of electrophilic and nucleophilic attack. |

This table is for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Molecular Dynamics Simulations of Polymerization and Self-Assembly Processes

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of molecules over time. acs.orgamazonaws.comdovepress.com This technique is particularly valuable for studying the polymerization of this compound and the subsequent self-assembly of the resulting polymers and copolymers. acs.orgnih.gov

In MD simulations, the motion of each atom in a system is calculated based on classical mechanics, allowing researchers to model processes that occur over nanoseconds or even microseconds. acs.org For polymerization studies, MD can be used to simulate the growth of polymer chains and to investigate how factors like temperature and solvent affect the polymerization process. amazonaws.com For instance, simulations can track the specific volume of a polymer as a function of temperature to determine its glass transition temperature (Tg), a key property for polymer characterization. acs.orgamazonaws.com

The self-assembly of block copolymers containing poly(4-vinylpyridine) (P4VP) blocks is a topic of significant interest. acs.orgnih.govdcu.ie These copolymers, when placed in a selective solvent, can spontaneously form well-defined nanostructures such as micelles. dcu.ie MD simulations can provide detailed insights into the morphology and dynamics of these self-assembled structures. acs.orgnih.gov For example, simulations of polystyrene-block-poly(2-vinylpyridine) (PS-b-P2VP) have shown how the charge fraction on the P2VP block influences its adsorption and assembly at a liquid-liquid interface. acs.orgnih.gov

Table 2: Parameters Investigated in MD Simulations of Polymer Systems

| Parameter | Description | Relevance to this compound Polymers |

| Glass Transition Temperature (Tg) | Temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | Important for determining the material's processing and application temperature range. acs.orgamazonaws.com |

| Radius of Gyration (Rg) | A measure of the size and shape of a polymer chain. | Provides information on the polymer's conformation in solution or in a melt. dovepress.com |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Reveals the local structure and packing of polymer chains. dovepress.com |

| Interfacial Tension | The force per unit length existing at the interface between two immiscible liquid phases. | Crucial for understanding the self-assembly of amphiphilic block copolymers at interfaces. acs.orgnih.gov |

Computational Design of Functional Materials Based on this compound Derivatives

The insights gained from quantum chemical calculations and molecular dynamics simulations can be leveraged for the computational design of new functional materials derived from this compound. nih.govresearchgate.netacs.org By systematically modifying the molecular structure in silico, researchers can predict how these changes will affect the material's properties and screen for candidates with desired functionalities before undertaking laborious and expensive experimental synthesis.

One area of active research is the design of materials for applications in electronics and photonics. For example, the halogen bond, a noncovalent interaction involving a halogen atom, can be exploited to construct supramolecular assemblies. nih.govacs.org Computational studies can help in designing chromophores that, when complexed with polymers like poly(4-vinylpyridine), exhibit interesting photoresponsive properties. nih.govacs.org The strength and directionality of the halogen bond can be tuned by changing the halogen atom, a feature that can be explored computationally to optimize material performance. nih.gov

Another application is in the development of molecularly imprinted polymers (MIPs). researchgate.net MIPs are polymers synthesized in the presence of a template molecule, creating cavities that are specific for that template. Computational methods, particularly DFT, can be used to screen for the most suitable functional monomers and polymerization solvents by calculating the interaction energies between the template and various monomers. researchgate.net This rational design approach can significantly improve the selectivity and efficiency of MIPs.

Furthermore, computational studies can aid in the design of metallo-supramolecular polymers. researchgate.net These materials incorporate metal ions that coordinate with ligands on the polymer chains, leading to unique mechanical and thermal properties. DFT calculations can be used to investigate the coordination preferences of different metal ions with pyridine-based ligands and to understand how factors like steric hindrance influence the resulting material properties. researchgate.net

Table 3: Computationally Designed Functional Materials and Their Potential Applications

| Material Type | Design Principle | Potential Application |

| Photoresponsive Polymers | Tuning halogen bonding interactions between chromophores and a poly(4-vinylpyridine) matrix. | Optical data storage, light-induced surface patterning. nih.govacs.org |

| Molecularly Imprinted Polymers (MIPs) | Optimizing monomer-template interactions through computational screening. | Selective extraction of target molecules, sensors. researchgate.net |

| Metallo-Supramolecular Polymers | Predicting metal-ligand coordination preferences to control material properties. | Self-healing materials, stimuli-responsive gels. researchgate.net |

Emerging Research Directions and Future Perspectives

Sustainable Synthesis Approaches and Green Chemistry Principles

The synthesis of 2-bromo-4-vinylpyridine and its derivatives is increasingly being viewed through the lens of green chemistry, which seeks to minimize environmental impact and enhance safety. jddhs.commun.ca Key principles of green chemistry, such as waste reduction, the use of less hazardous chemicals, and energy efficiency, are guiding new research in this area. jddhs.commun.ca Traditional chemical processes often rely on organic solvents that can be harmful to the environment and require careful disposal. youtube.com Consequently, there is a growing emphasis on developing solvent-free reaction conditions or employing safer, more sustainable solvents like water or supercritical fluids such as carbon dioxide. mun.cayoutube.com

Furthermore, the development of non-toxic and recyclable catalysts is a significant focus. jddhs.com For instance, polymer-supported catalysts are gaining attention because they can be easily separated from the reaction mixture and reused, which is both economically and environmentally beneficial. researchgate.net Research is also exploring biocatalysis and microwave-assisted synthesis to reduce reaction times and energy consumption. mun.ca The goal is to create synthetic pathways that are not only efficient in producing this compound but also align with the principles of sustainability. jddhs.commun.ca

Precision Polymer Architecture and Advanced Supramolecular Assembly

This compound is a valuable monomer for creating polymers with precise architectures. Its vinyl group allows for polymerization, while the bromo- and pyridine- functionalities offer opportunities for post-polymerization modification and directed self-assembly. Techniques like controlled radical polymerization, including Atom Transfer Radical Polymerization (ATRP), enable the synthesis of polymers with well-defined molecular weights and low polydispersity. researchgate.net

The pyridine (B92270) ring in the polymer units can participate in various non-covalent interactions, such as hydrogen bonding and metal coordination. This property is exploited in the construction of advanced supramolecular assemblies. researchgate.netmdpi.com For example, block copolymers containing poly(4-vinylpyridine) segments can self-assemble into highly ordered nanostructures like micelles and gyroid networks. researchgate.net These structures can be used as templates for creating nanoporous materials or for the controlled arrangement of nanoparticles. researchgate.netmdpi.comresearchgate.net The dynamics of these assemblies are crucial for their function and can be controlled to encapsulate and release guest molecules, opening up possibilities for applications in nanoscale reaction vessels and targeted delivery systems. nih.gov

Integration into Advanced Hybrid Materials and Composites

The unique chemical properties of this compound make it a valuable component in the development of advanced hybrid materials and composites. researchgate.net These materials combine the properties of different components, often at the nanoscale, to achieve enhanced performance. researchgate.net The pyridine functionality can be quaternized to create poly(ionic liquids), which can then be incorporated into nanofibers to create catalytic systems. mdpi.com For instance, hybrid nanocomposites containing gold nanoparticles on poly(ionic liquid)/poly(4-vinylpyridine) nanofibers have shown high catalytic activity in reduction reactions. mdpi.com

Exploration of Novel Functionalization Pathways for Enhanced Performance

The bromine atom and the pyridine ring in this compound provide versatile handles for a wide range of chemical modifications, allowing for the creation of new functional materials with enhanced properties. The bromine can be substituted through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new organic moieties. ossila.com This allows for the synthesis of complex molecules and ligands for catalysis and materials science. ossila.com

The pyridine nitrogen can be quaternized to introduce positive charges, leading to the formation of polyelectrolytes with applications as flocculants, ion-exchange resins, and antimicrobial agents. researchgate.netmdpi.com Furthermore, the pyridine ring can act as a ligand for metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers. These materials have potential applications in gas storage, separation, and catalysis. The ability to introduce a wide variety of functional groups onto the pyridine ring allows for the fine-tuning of the material's properties, such as its solubility, thermal stability, and catalytic activity. researchgate.net Ongoing research continues to explore new reactions and strategies to functionalize this compound and its polymers, aiming to unlock new applications and improve the performance of existing materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.